(-)-Catechin hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

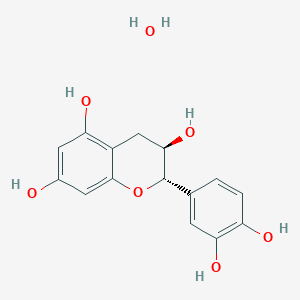

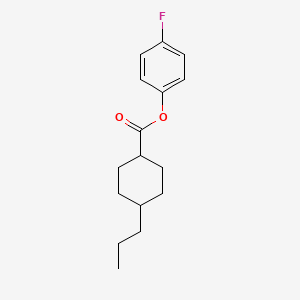

(-)-Catechin hydrate: is a naturally occurring flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is known for its potent antioxidant properties and has been extensively studied for its potential health benefits. The compound is a hydrate form of (-)-catechin, meaning it includes water molecules in its crystalline structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Extraction from Natural Sources: (-)-Catechin hydrate can be extracted from natural sources such as tea leaves and cocoa using solvents like ethanol or methanol. The extraction process typically involves grinding the plant material, soaking it in the solvent, and then filtering and evaporating the solvent to obtain the crude extract.

Chemical Synthesis: Although less common, this compound can be synthesized chemically through the condensation of appropriate phenolic compounds under controlled conditions. This method requires precise reaction conditions, including temperature control and the use of catalysts.

Industrial Production Methods:

Large-Scale Extraction: Industrial production primarily relies on large-scale extraction from natural sources. The process involves similar steps as laboratory extraction but on a much larger scale, often using industrial-grade solvents and equipment.

Purification: The crude extract is further purified using techniques such as column chromatography, crystallization, and recrystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (-)-Catechin hydrate undergoes oxidation reactions, often resulting in the formation of quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

Reduction: Sodium borohydride and other mild reducing agents.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Reduced catechin derivatives.

Substitution Products: Halogenated, nitrated, and sulfonated catechin derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Antioxidant Studies: (-)-Catechin hydrate is widely used in studies investigating antioxidant mechanisms and the scavenging of free radicals.

Polymer Chemistry: It is used as a natural antioxidant additive in polymer formulations to enhance stability and longevity.

Biology:

Cell Culture Studies: The compound is used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and oxidative stress.

Enzyme Inhibition: this compound is studied for its potential to inhibit enzymes involved in various metabolic pathways.

Medicine:

Cardiovascular Health: Research has shown that this compound may help improve cardiovascular health by reducing oxidative stress and improving endothelial function.

Cancer Research: The compound is being investigated for its potential anti-cancer properties, including its ability to induce apoptosis in cancer cells.

Industry:

Food Industry: this compound is used as a natural preservative and antioxidant in food products.

Cosmetics: It is incorporated into cosmetic formulations for its antioxidant and anti-aging properties.

Mecanismo De Acción

Antioxidant Activity:

Free Radical Scavenging: (-)-Catechin hydrate neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells and tissues.

Metal Chelation: The compound can chelate metal ions, reducing their availability to participate in oxidative reactions.

Molecular Targets and Pathways:

Enzyme Inhibition: this compound inhibits enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways.

Signal Transduction: The compound modulates various signaling pathways, including the MAPK and NF-κB pathways, which play roles in inflammation and cell survival.

Comparación Con Compuestos Similares

Epicatechin: Another flavonoid with similar antioxidant properties but differing in the arrangement of hydroxyl groups.

Quercetin: A flavonoid with potent antioxidant and anti-inflammatory properties, but with a different chemical structure.

Resveratrol: A stilbenoid with antioxidant properties, commonly found in grapes and red wine.

Uniqueness of (-)-Catechin Hydrate:

Hydrate Form: The presence of water molecules in its crystalline structure distinguishes this compound from its anhydrous form and other similar compounds.

Potent Antioxidant: this compound is known for its high antioxidant capacity, making it particularly effective in neutralizing free radicals and reducing oxidative stress.

Propiedades

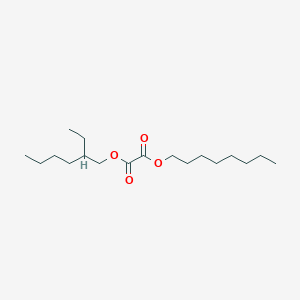

Fórmula molecular |

C15H16O7 |

|---|---|

Peso molecular |

308.28 g/mol |

Nombre IUPAC |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m1./s1 |

Clave InChI |

OFUMQWOJBVNKLR-PBCQUBLHSA-N |

SMILES isomérico |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |

SMILES canónico |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)

![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)

![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)

![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)